N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves the condensation of 2-aminobenzimidazole with 2-phenylquinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced benzimidazole derivatives, and various substituted benzimidazole or quinoline compounds .
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine: Known for its antimicrobial activity.
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Exhibits antitumor and antimicrobial properties.
Uniqueness
N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of benzimidazole and quinoline moieties, which confer enhanced biological activity and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H16N4O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16N4O/c28-22(27-23-25-19-12-6-7-13-20(19)26-23)17-14-21(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14H,(H2,25,26,27,28) |
InChI Key |
ZJRKHBPSGGMNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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